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Compound of Interest

(R)-2-Aminomethyl-1-N-Cbz-
Compound Name:

piperidine
CAS No.: 1217642-55-1
Cat. No.: B3091303

Get Quote

The identification of chiral compounds often leads to database confusion due to the existence
of free bases, salt forms, and racemic mixtures. The carboxybenzyl (Cbz) protected (R)-
enantiomer of 2-aminomethylpiperidine has distinct Chemical Abstracts Service (CAS) registry

numbers depending on its salt state.

Table 1: Quantitative Data and CAS Identification
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Property Specification / Value

) Benzyl (R)-2-(aminomethyl)piperidine-1-
Chemical Name
carboxylate

Molecular Formula C14H20N202

248.32 g/mol (Free base) / 284.78 g/mol (HCI

Molecular Weight salt)

CAS Number (Free Base) 1217642-55-1 [3]

CAS Number (HCI Salt) 1217653-34-3 [3]

CAS Number (Racemic) 811842-18-9 [3]

CAS Number (S-Isomer HCI) 1217715-35-9 [3]

Enantiomeric Excess (ee€) > 99% (Standard commercial specification)

Mechanistic Role in Drug Development

The strategic value of (R)-2-Aminomethyl-1-N-Cbhz-piperidine lies in its orthogonal protection
scheme.

In drug discovery, the piperidine ring is a privileged scaffold, often interacting with target
proteins via hydrogen bonding or ionic interactions at the basic nitrogen. However, during early-
stage synthesis, this secondary nitrogen must be masked to prevent unwanted side reactions.

Causality behind the Cbz Selection: The Cbz group is attached to the piperidine nitrogen,
leaving the primary aminomethyl group free. This chemoselectivity allows researchers to
perform amide couplings, reductive aminations, or sulfonations exclusively at the primary
amine. Once the desired side-chain is constructed, the Cbz group can be cleaved under mild,
neutral hydrogenolysis conditions. This is critical because it avoids the use of strong acids (like
TFA or HBr) that could degrade newly formed acid-sensitive bonds or cause racemization of
the delicate (R)-stereocenter [1][2].

Experimental Workflows & Protocols
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The following protocols represent a self-validating synthetic system. By executing the coupling
and subsequent deprotection precisely, we ensure high yield and stereochemical preservation.

Protocol A: Chemoselective Amide Coupling

Objective: Functionalize the primary amine while the piperidine nitrogen remains protected.

Activation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.0 eq)
and HATU (1.1 eq) in anhydrous DMF (0.2 M).

» Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEAis a
sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate
active ester formation and neutralizes the HCI salt if the (R)-piperidine is supplied as a
hydrochloride (CAS: 1217653-34-3).

e Coupling: Stir for 15 minutes, then add (R)-2-Aminomethyl-1-N-Chz-piperidine (1.0 eq).
Stir at room temperature for 2—4 hours.

o Workup: Quench with saturated agueous NaHCOs. Extract with Ethyl Acetate (3x). Wash the
combined organic layers with 5% LiCl (to remove DMF) and brine, dry over NazSQOa4, and
concentrate.

Protocol B: Cbhz Deprotection via Catalytic
Hydrogenolysis

Objective: Reveal the piperidine nitrogen for downstream API synthesis.
e Preparation: Dissolve the N-acylated intermediate from Protocol A in HPLC-grade Methanol.

o Catalyst Addition: Purge the flask with argon. Carefully add 10% Palladium on Carbon (Pd/C,
~10% wiw).

» Hydrogenation: Evacuate the flask and backfill with H> gas (1 atm via balloon). Stir
vigorously at room temperature for 4—6 hours. Causality: The Pd catalyst facilitates the
homolytic cleavage of the benzyl-oxygen bond. This releases toluene and an unstable
carbamic acid intermediate, which spontaneously decarboxylates (releasing CO3) to yield the
free piperidine amine[2].
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« Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Safety Note: Never
allow the Pd/C filter cake to dry completely in the presence of solvent vapors, as it is highly
pyrophoric.

« |solation: Concentrate the filtrate under reduced pressure to yield the target chiral scaffold.

(R)-2-Aminomethyl-

Amide Coupling > N-Acylated Hydrogenolysis Cbz Deprotection - Toluene, - CO2 Target Chiral
1-N-Cbz-piperidine (HATU, DIPEA) Intermediate (H2, Pd/C) Piperidine Scaffold

Click to download full resolution via product page

Workflow for orthogonal functionalization and Cbz deprotection of the (R)-piperidine scaffold.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compounds, a self-validating analytical loop must be
employed. Chiral building blocks are only as valuable as their enantiomeric purity; a drop in ee
can lead to catastrophic failures in late-stage drug efficacy.

o Structural Integrity (NMR): *H and 3C NMR must be utilized to confirm the disappearance of
the benzyl protons (~7.3 ppm) and the methylene protons of the Cbz group (~5.1 ppm) post-
hydrogenolysis.

» Enantiomeric Excess (Chiral HPLC): The batch must be run on a chiral stationary phase
(e.g., Chiralpak AD-H) against a racemic standard (CAS: 811842-18-9) to ensure the (R)-
stereocenter was not epimerized during the basic coupling conditions.

e Mass Confirmation (LC-MS): ESI-MS confirms the exact mass of the target compound and
the absence of DKP (diketopiperazine) side-products, which can occasionally form during
deprotection [2].
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Self-validating analytical workflow ensuring enantiomeric purity and structural integrity.

Conclusion
(R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 1217642-55-1 for the free base; 1217653-34-3
for the HCI salt) is an indispensable chiral fragment in modern medicinal chemistry. By
leveraging its orthogonal protection, chemists can execute highly specific modifications at the
primary amine while preserving the piperidine core for subsequent elaboration. Adhering to the
outlined protocols and self-validating analytical checks ensures the generation of high-fidelity

APIs with minimized process mass intensity (PMI).
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e To cite this document: BenchChem. [Chemical Identification & Structural Properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3091303/docs#chemical-identification-structural-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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